1-Phenylcyclobutanecarbonyl chloride
Overview
Description
1-Phenylcyclobutanecarbonyl chloride is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Phenylcyclobutanecarbonyl chloride consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
1-Phenylcyclobutanecarbonyl chloride has a molecular weight of 194.66 . Detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Hydroxyl Radical Scavenging
Liao, Kang, and Wu (2001) explored the scavenging of hydroxyl radicals in the H2O2/UV process using n-chlorobutane as a model compound. They studied the effects of pH and concentrations of chloride and bicarbonate ions on hydroxyl radical concentrations and hydrogen peroxide decomposition, providing insights into the role of chloride in radical scavenging processes (Liao, Kang, & Wu, 2001).
Dynamics and Gelation Ability of Oligomeric Electrolyte Gelator
Liu et al. (2011) investigated the structural and dynamical properties of poly[pyridinium-1,4-diyl-iminocarbonyl-1,4-phenylene-methylene chloride], an oligomeric electrolyte gelator. This study provided valuable insights into its potential applications in the development of new materials with specific gelation capabilities (Liu et al., 2011).
Photocycloaddition of Oxazolones
García-Montero et al. (2017) reported on the [2 + 2]-photocycloaddition of (Z)-2-phenyl-4-aryliden-5(4H)-oxazolones to produce 1,3-diaminotruxillic cyclobutane derivatives. Their research highlighted a novel approach to synthesizing cyclobutane derivatives, which could have implications for the development of new chemical compounds (García-Montero et al., 2017).
Synthesis and Characterisation of Mannich Base
Hussein and Yousif (2021) focused on the synthesis and characterisation of a new Mannich -β-amino carbonyl compound. This study is relevant for understanding the chemical properties and potential applications of similar compounds in various scientific fields (Hussein & Yousif, 2021).
Electrophile-Initiated Lactonization
Razin and Zolotarev (2003) investigated the electrophile-initiated lactonization of 7-Phenytricyclo[4.1.0.02,7]heptane-1-carboxylic Acid, which is related to 1-Phenylcyclobutanecarbonyl chloride. Their findings contribute to the understanding of reactions involving cyclobutane compounds (Razin & Zolotarev, 2003).
Theoretical and Synthetic Studies
Myers et al. (2004) conducted theoretical and synthetic studies of cyclobuta[1,2:3,4]dicyclopentene, exploring the construction of unsaturated carbon skeletons and their transformation into novel cobaltacyclic complexes. This research provides a deeper understanding of the chemical behavior of cyclobutane derivatives (Myers et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-phenylcyclobutane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUIHVKXBTVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632641 | |
Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutanecarbonyl chloride | |
CAS RN |
4620-67-1 | |
Record name | 1-Phenylcyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.